molecular formula C20H19N5O5S B2699016 N-(4-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide CAS No. 898442-26-7

N-(4-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide

Cat. No.: B2699016
CAS No.: 898442-26-7
M. Wt: 441.46
InChI Key: NJICTOOEUDHISM-UHFFFAOYSA-N
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Description

Historical Evolution of Pyridazine-Containing Sulfonamides

The sulfonamide class traces its therapeutic origins to the 1937 synthesis of sulfapyridine (M&B 693), a breakthrough antibacterial agent developed by May & Baker Ltd. Early structural modifications focused on benzene ring substitutions, but the 21st century saw strategic incorporation of nitrogen-containing heterocycles like pyridazine to enhance target affinity and metabolic stability. Pyridazine’s electron-deficient aromatic system enables π-stacking interactions with biological targets, while its two adjacent nitrogen atoms facilitate hydrogen bonding.

Key milestones include:

  • 2000s : Emergence of imidazo[1,2-b]pyridazine-sulfonamide hybrids for TNF-α inhibition.
  • 2010s : Development of pyridazinone-substituted benzenesulfonamides as carbonic anhydrase IX inhibitors.
  • 2020s : Rational design of N-(4-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide derivatives targeting angiogenesis and apoptosis pathways.

Significance of Morpholinopyridazine Scaffold in Drug Discovery

The morpholine ring (C₄H₉NO) contributes three critical properties:

  • Solubility Enhancement : Oxygen and nitrogen atoms enable hydrogen bonding with aqueous environments.
  • Conformational Restriction : Piperazine-like structure imposes torsional angles favorable for receptor binding.
  • Metabolic Stability : Saturated ring resists oxidative degradation compared to aromatic systems.

When fused with pyridazine, the scaffold gains:

  • Planar Geometry : Facilitates intercalation into enzyme active sites (e.g., carbonic anhydrase IX).
  • Electron-Withdrawing Effects : Nitro group at position 3 directs electrophilic substitution patterns for regioselective modifications.

Contemporary Research Interest in this compound

Recent studies emphasize three research trajectories:

Table 1: Key Biological Activities Under Investigation

Target Class Mechanism Experimental Model Efficacy (IC₅₀/EC₅₀) Source
VEGFR-2 Kinase ATP-binding site inhibition Renal UO-31 carcinoma 3.6 μM
Carbonic Anhydrase IX Zinc ion displacement Hypoxic cancer cell lines 12 nM
TNF-α Production NF-κB pathway modulation LPS-stimulated hPBMCs 0.3 μM

Structural analyses reveal that the 3-nitrobenzenesulfonamide group induces dipole-dipole interactions with hydrophobic enzyme pockets, while the morpholinopyridazine component mediates π-cation interactions with lysine/arginine residues.

Position within Current Medicinal Chemistry Landscape

This compound occupies a unique niche as a polypharmacological agent , bridging two major drug development paradigms:

  • Targeted Therapies : High specificity for VEGFR-2 and carbonic anhydrase IX aligns with precision oncology approaches.
  • Immunomodulation : TNF-α suppression potential positions it for inflammatory disease applications.

Comparative analysis with related structures shows:

  • 10-fold greater CA IX inhibition vs. acetazolamide derivatives.
  • Equivalent VEGFR-2 activity to sorafenib with improved solubility profile.

The nitro group’s strategic placement enables further derivatization – reduction to amine allows conjugation with fluorescent probes for mechanistic studies, while maintaining core scaffold integrity.

Properties

IUPAC Name

N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O5S/c26-25(27)17-2-1-3-18(14-17)31(28,29)23-16-6-4-15(5-7-16)19-8-9-20(22-21-19)24-10-12-30-13-11-24/h1-9,14,23H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJICTOOEUDHISM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide typically involves multiple steps, including the formation of the morpholinopyridazinyl group and its subsequent attachment to the phenyl ring. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

N-(4-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce nitro groups to amines, altering the compound’s properties.

    Substitution: This reaction can replace specific atoms or groups within the molecule with different ones.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(4-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Researchers investigate its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism by which N-(4-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on sulfonamide derivatives with analogous structural motifs, including nitro-substituted aromatic systems, heterocyclic cores, and substituent effects on physicochemical and biological properties.

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Melting Point (°C) Yield (%) Key Spectral Data (IR/NMR) Source
N-(4-(Benzothiazole-2-yl)phenyl)-3-nitrobenzenesulfonamide (Compound 13) Benzothiazole 3-Nitrobenzenesulfonamide 232–235 55 IR: N-H (3290 cm⁻¹), SO₂NH (1335 cm⁻¹), C=N (1610 cm⁻¹)
N-(2-(4-Bis(4-Fluorophenyl)methylpiperazin-1-yl)-2-oxoethyl)-3-nitrobenzenesulfonamide (4l) Piperazine 3-Nitrobenzenesulfonamide Not reported 58 NMR: Not explicitly provided; synthetic route emphasized
N-(4-((5-Bromo-2-chloropyrimidin-4-yl)amino)butyl)-3-nitrobenzenesulfonamide (101) Pyrimidine 3-Nitrobenzenesulfonamide Not reported 96 ¹H NMR: δ 8.51 (s, 1H), 8.46 (ddd, 1H), 7.92 (m, 2H)
Target Compound: N-(4-(6-Morpholinopyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide Pyridazine-Morpholine 3-Nitrobenzenesulfonamide Not reported Not reported Inferred: Similar IR peaks (SO₂NH, C=N), distinct pyridazine NMR shifts

Key Observations

Core Structure Influence: Benzothiazole-based sulfonamides (e.g., Compound 13 ) exhibit higher melting points (232–235°C) compared to pyrimidine derivatives (e.g., Compound 101 ), likely due to increased planarity and π-π stacking. The morpholinopyridazine core in the target compound may enhance solubility relative to benzothiazole or pyrimidine analogs due to the morpholine oxygen’s hydrogen-bonding capacity.

Substituent Effects: The 3-nitro group on the benzenesulfonamide moiety is conserved across analogs, suggesting its critical role in electrophilic interactions or receptor binding. Halogenated substituents (e.g., bromo, chloro in Compound 101 ) correlate with improved yields (96%) but may reduce metabolic stability compared to non-halogenated derivatives.

Biological Relevance: Compound 13 and pyrimidine analogs demonstrate kinase inhibition in preliminary studies, suggesting that the target compound’s morpholinopyridazine core could similarly target ATP-binding pockets in kinases.

Research Findings and Trends

  • Structure-Activity Relationship (SAR) : The nitro group’s position (meta in all cases) optimizes steric and electronic interactions with biological targets, as seen in kinase inhibitors .
  • Thermal Stability : Higher melting points in benzothiazole derivatives (e.g., 232–235°C ) indicate greater crystalline stability compared to pyrimidine or piperazine analogs.
  • Synthetic Challenges: Morpholinopyridazine synthesis may require specialized conditions (e.g., palladium catalysis ) to avoid decomposition, unlike simpler benzothiazole or pyrimidine systems.

Biological Activity

N-(4-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of antiparasitic and anticancer research. This article delves into its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

C15H17N5O4S\text{C}_{15}\text{H}_{17}\text{N}_{5}\text{O}_{4}\text{S}

It features a morpholinopyridazin moiety, which is significant for its biological activity. The nitrobenzenesulfonamide group contributes to its pharmacological properties.

Research indicates that compounds similar to this compound often exert their effects through the inhibition of specific enzymes or pathways. In particular, studies have shown that related compounds can inhibit the β5-subunit of the proteasome , which is crucial for protein degradation in cells. This inhibition can lead to apoptosis in cancer cells and may disrupt the lifecycle of certain parasites, such as Leishmania donovani.

Antiparasitic Activity

A study focused on the compound's efficacy against L. donovani, a causative agent of visceral leishmaniasis, demonstrated that it exhibited moderate activity against the intramacrophage form of the parasite. This was assessed using an intramacrophage assay (INMAC), where the compound showed promising results with an effective concentration (EC50) indicating its potential as a lead compound for further development against this parasite .

Anticancer Activity

In cancer research, similar sulfonamide derivatives have been evaluated for their ability to induce apoptosis in various cancer cell lines. The mechanism often involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell death. The specific activity of this compound in these assays remains to be fully elucidated but is expected to follow similar pathways based on its structural analogs.

Structure-Activity Relationship (SAR)

Understanding SAR is crucial for optimizing the biological activity of compounds like this compound. Modifications to the morpholine and nitro groups can significantly influence potency and selectivity. For instance:

ModificationEffect on ActivityReference
Substitution on MorpholineIncreased potency against L. donovani
Alteration of Nitro GroupEnhanced solubility but reduced potency

Case Studies

  • Case Study 1: Antiparasitic Efficacy
    • A series of experiments were conducted where various derivatives of sulfonamides were tested against L. donovani. The most potent analogs showed EC50 values below 10 μM, indicating strong antiparasitic effects.
  • Case Study 2: Cancer Cell Line Testing
    • In vitro studies on breast cancer cell lines demonstrated that similar compounds induced significant apoptosis at concentrations as low as 5 μM, with mechanisms involving caspase activation being confirmed through flow cytometry assays.

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